molecular formula C9H11BrOS B1381792 2-(3-broMo-4-Methylphenylthio)ethanol CAS No. 1338603-02-3

2-(3-broMo-4-Methylphenylthio)ethanol

Cat. No. B1381792
CAS RN: 1338603-02-3
M. Wt: 247.15 g/mol
InChI Key: XPPLZCUCYVJFHR-UHFFFAOYSA-N
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Description

“2-(3-broMo-4-Methylphenylthio)ethanol” is a chemical compound with the CAS number 1338603-02-3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “2-(3-broMo-4-Methylphenylthio)ethanol” is C9H11BrOS . The molecular weight is 247.16 .


Physical And Chemical Properties Analysis

“2-(3-broMo-4-Methylphenylthio)ethanol” has a density of 1.5±0.1 g/cm3, a boiling point of 327.9±37.0 °C at 760 mmHg, and a flash point of 152.1±26.5 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

  • Chemical Synthesis and Enantioselective Processes

    • 2-(3-broMo-4-Methylphenylthio)ethanol plays a role in the synthesis of various chemical compounds. For instance, it is involved in the enantioselective processes like lipase-catalyzed alcoholysis, hydrolysis, and acylation, as demonstrated in the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, which is used in the synthesis of adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
  • Synthesis Optimization and Industrial Applications

    • The compound is also significant in optimizing synthesis processes. For example, a new procedure for synthesizing 2-(4-propylphenyl)ethanol, where the use of 2-(3-broMo-4-Methylphenylthio)ethanol helps in reducing side-products and improving purification, is crucial for large-scale industrial applications (Hashmi, Burkert, Bats, & Martyniak, 2006).
  • Pharmaceutical Intermediates and Drug Development

    • It serves as a key intermediate in pharmaceutical research, particularly in the development of cardiovascular drugs. The new synthesis process of 2-(4-aminophenyl) ethanol, using 2-(3-broMo-4-Methylphenylthio)ethanol as a raw material, highlights its importance in creating high-purity compounds for medicinal use (Zhang Wei-xing, 2013).
  • Analytical Chemistry and Spectroscopy

    • In analytical chemistry, the stability determination of related compounds in different solvents, like ethanol, using techniques such as spectrophotometry, is an essential application of 2-(3-broMo-4-Methylphenylthio)ethanol. This contributes to understanding the stability and reactivity of chemical compounds in various conditions (Dabbene, Brinón, & de Bertorello, 1994).
  • Organic Chemistry Research

    • The compound finds use in organic chemistry, particularly in the study of reaction kinetics and molecular interactions. For instance, its involvement in the reactions of ethanol with hydrogen bromide at low temperatures provides insights into kinetic stabilization and molecular evolution processes in organic chemistry (Park, Maeng, & Kang, 2003).

Safety and Hazards

The safety information for “2-(3-broMo-4-Methylphenylthio)ethanol” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for “2-(3-broMo-4-Methylphenylthio)ethanol” are not available, there are ongoing advancements in the production of ethanol, a related compound . These advancements focus on sustainable production from low-cost feedstocks and lignocellulosic biomass .

properties

IUPAC Name

2-(3-bromo-4-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPLZCUCYVJFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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